

# An In-depth Technical Guide to 1-bromo-3-methylbutan-2-ol

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## Compound of Interest

Compound Name: 1-bromo-3-methylbutan-2-ol

Cat. No.: B044407

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This technical guide provides a comprehensive overview of **1-bromo-3-methylbutan-2-ol**, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical identifiers, physical properties, a proposed synthesis protocol, and characterization methods.

## Chemical Identifiers and Properties

**1-bromo-3-methylbutan-2-ol** is a secondary bromoalcohol. Its unique structure makes it a useful building block in organic synthesis.

Identifier	Value	Reference
CAS Number	1438-12-6	<a href="#">[1]</a>
IUPAC Name	1-bromo-3-methylbutan-2-ol	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>11</sub> BrO	<a href="#">[1]</a>
Molecular Weight	167.04 g/mol	<a href="#">[1]</a>
InChI	InChI=1S/C <sub>5</sub> H <sub>11</sub> BrO/c1-4(2)5(7)3-6/h4-5,7H,3H <sub>2</sub> ,1-2H <sub>3</sub>	<a href="#">[1]</a>
SMILES	<chem>CC(C)C(CBr)O</chem>	<a href="#">[1]</a>
Synonyms	1-Bromo-3-methyl-2-butanol	<a href="#">[1]</a>

## Physical Properties (Predicted and Experimental)

Property	Value	Notes
XLogP3	1.7	Computed by XLogP3 3.0
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	1	
Rotatable Bond Count	2	

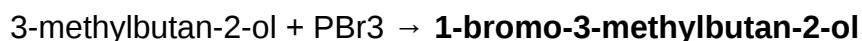
## Safety Information

Based on GHS classifications, **1-bromo-3-methylbutan-2-ol** is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.<sup>[1]</sup> Appropriate personal protective equipment should be worn when handling this compound.

## Synthesis Protocol

A proposed method for the synthesis of **1-bromo-3-methylbutan-2-ol** is the reaction of 3-methylbutan-2-ol with phosphorus tribromide (PBr<sub>3</sub>). This reaction typically proceeds via an S<sub>N</sub>2 mechanism, which results in the inversion of stereochemistry at the chiral center and, importantly, avoids the carbocation rearrangements that can occur with other brominating agents like hydrobromic acid.<sup>[2][3][4][5]</sup>

## Reaction:



## Materials:

- 3-methylbutan-2-ol
- Phosphorus tribromide (PBr<sub>3</sub>)
- Anhydrous diethyl ether

- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Dropping funnel
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 3-methylbutan-2-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the flask in an ice bath.
- Slowly add a solution of phosphorus tribromide in anhydrous diethyl ether to the cooled solution of the alcohol with constant stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for a specified time to ensure the reaction goes to completion.
- After reflux, cool the reaction mixture back to 0°C in an ice bath.
- Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize any unreacted PBr<sub>3</sub> and acidic byproducts.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **1-bromo-3-methylbutan-2-ol**.
- The crude product can be further purified by vacuum distillation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Bromo-3-methylbutan-2-ol | C<sub>5</sub>H<sub>11</sub>BrO | CID 13102052 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-bromo-3-methylbutan-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044407#1-bromo-3-methylbutan-2-ol-cas-number-and-identifiers]

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